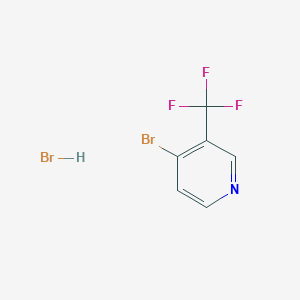

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide

Description

The exact mass of the compound this compound is 306.86421 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.BrH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFEMQDYMMYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717762 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-21-8 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide

[1][2]

Executive Summary

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS: 1354425-60-7) serves as a critical halogenated heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by the presence of both an electron-withdrawing trifluoromethyl group and a reactive bromine handle, this compound is a preferred intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) utilized in the synthesis of GPR40 modulators and Bub1 kinase inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity standards.

Chemical Identity & Structural Analysis

The hydrobromide salt form offers superior crystallinity and stability compared to its free base counterpart, which is often a low-melting solid or oil prone to oxidation.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1354425-60-7 |

| Molecular Formula | C₆H₃BrF₃N[2][3][1][4] · HBr |

| Molecular Weight | 306.91 g/mol |

| Free Base MW | 225.99 g/mol |

| SMILES | Br.FC(F)(F)c1cnccc1Br |

| Structure Description | Pyridine ring substituted at C4 with Bromine and C3 with a Trifluoromethyl group; protonated at N1.[2][3] |

Physical & Chemical Properties

The following data synthesizes experimental values and high-confidence predictive models for the hydrobromide salt.

Solid-State Properties

| Parameter | Value / Range | Context |

| Appearance | White to Off-White Crystalline Powder | High purity (>97%) typically appears white. Yellowing indicates free bromine or oxidation. |

| Melting Point | 197 – 209 °C | Broad range due to potential polymorphic forms or residual solvent; significantly higher than the free base. |

| Hygroscopicity | Moderate to High | The salt is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis over time. |

Solution Properties

| Parameter | Value | Context |

| Solubility (Water) | Soluble | Dissociates into protonated pyridine and bromide ions. Acidic pH (~2-3). |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O), facilitating precipitation during synthesis. |

| pKa (Conjugate Acid) | ~1.93 (Predicted) | The electron-withdrawing -CF₃ and -Br groups significantly decrease the basicity of the pyridine nitrogen. |

Synthesis & Manufacturing Logic

The synthesis of the hydrobromide salt is typically a downstream process designed to stabilize the 4-bromo-3-(trifluoromethyl)pyridine free base. The free base itself is often synthesized via direct bromination or sandmeyer-type reactions, which can yield unstable oils.

Protocol: Hydrobromide Salt Formation

This protocol describes the conversion of the free base to the stable hydrobromide salt. This method is self-validating: the formation of a precipitate indicates successful salt formation.

Reagents:

-

4-Bromo-3-(trifluoromethyl)pyridine (Free Base)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) - Solvent

-

HBr (33% in Acetic Acid or 48% Aqueous) - Acid Source

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the free base in 50 mL of EtOAc. Ensure complete dissolution at room temperature (20-25 °C).

-

Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.1 equivalents of HBr solution dropwise.

-

Observation: A white precipitate should begin to form immediately.

-

-

Crystallization: Stir the mixture at 0 °C for 1 hour to maximize yield.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold Et₂O (2 x 10 mL) to remove excess acid and impurities.

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the conversion of the free base to the stable hydrobromide salt.

Handling, Stability & Safety

Due to the corrosive nature of the hydrobromide moiety and the potential for halogen release, strict adherence to safety protocols is required.

Stability Profile

-

Thermal Stability: Stable up to its melting point (~200 °C). Avoid prolonged heating without inert gas.

-

Hydrolytic Stability: Stable in acidic aqueous solution. May hydrolyze or disproportionate in strong alkaline conditions over time.

-

Light Sensitivity: Halogenated pyridines can be light-sensitive. Store in amber vials.

Storage & Handling Decision Tree

Figure 2: Logic flow for assessing material quality and determining storage requirements.

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Analytical Characterization

To verify the identity of the compound, the following spectroscopic signals are diagnostic.

-

¹H NMR (DMSO-d₆):

-

The protonation of the pyridine nitrogen shifts aromatic signals downfield compared to the free base.

-

H2 (s): ~8.8 - 9.0 ppm (Deshielded by N+ and CF₃).

-

H6 (d): ~8.5 - 8.7 ppm (Adjacent to N+).

-

H5 (d): ~7.8 - 8.0 ppm.

-

N-H (br s): ~10-12 ppm (Exchangeable, broad).

-

-

¹⁹F NMR:

-

Single peak around -62 to -64 ppm (Characteristic of Ar-CF₃).

-

References

-

Sigma-Aldrich. (n.d.).[3] this compound Product Sheet. Retrieved from

-

ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [3]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

-

Google Patents. (n.d.). Preparation methods for brominated pyridine derivatives. Retrieved from

Technical Whitepaper: Strategic Utilization of 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide

Executive Summary

In the landscape of modern drug discovery, 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS 1354425-60-7) represents a high-value "privileged scaffold." Its structural dualism—combining a reactive electrophilic site (C4-Br) with a metabolically robust lipophilic anchor (C3-CF₃)—makes it indispensable for modulating physicochemical properties in lead optimization.

This whitepaper provides a technical deep-dive into the handling, reactivity, and application of this intermediate. Unlike generic reagents, the hydrobromide salt form offers distinct stability advantages but requires specific "activation" protocols for organometallic catalysis. We examine its critical role in synthesizing GPR40 modulators (metabolic disease) and Bub1 kinase inhibitors (oncology), providing a validated roadmap for its integration into high-throughput synthesis (HTS) and process chemistry workflows.

Chemical Profile & Stability Analysis[1]

The commercial availability of this compound as a hydrobromide salt is a deliberate chemical engineering choice designed to maximize shelf-life and handling safety.

Physicochemical Properties[2][3]

| Property | Data | Technical Implication |

| Molecular Formula | C₆H₄BrF₃N[1][2][3] · HBr | Salt stoichiometry must be accounted for in molarity calculations. |

| Molecular Weight | 306.91 g/mol | Heavier than free base (225.99 g/mol ); adjust mass inputs accordingly. |

| Appearance | Crystalline Solid | Superior flowability compared to the often oily or low-melting free base. |

| Storage | 2–8°C, Inert Gas | Hygroscopic; moisture uptake can alter stoichiometry and hydrolyze the C-Br bond over time. |

| Solubility | DMSO, MeOH, Water | Soluble in polar protic solvents; limited solubility in non-polar organics (DCM, Toluene) until neutralized. |

The Hydrobromide Advantage

While the free base (4-Bromo-3-(trifluoromethyl)pyridine) is the active species in cross-coupling reactions, it is prone to oxidative degradation and potential volatility. The HBr salt "locks" the pyridine nitrogen, reducing the electron density of the ring and preventing N-oxide formation or polymerization during storage.

Critical Handling Note: The salt is acidic. Direct addition to acid-sensitive reaction mixtures (e.g., those containing organozinc reagents or acid-labile protecting groups) without prior neutralization can lead to immediate decomposition or catalyst poisoning.

The "Orthogonal Reactivity" Map

To utilize this scaffold effectively, one must understand the electronic push-pull dynamics established by the 3-CF₃ group and the pyridine nitrogen.

Mechanistic Insight

The trifluoromethyl group at C3 is strongly electron-withdrawing (inductive effect, -I). This, combined with the inherent electron deficiency of the pyridine ring, significantly activates the bromine at C4 toward nucleophilic attack.

-

C4-Bromine: Highly activated for SₙAr (Nucleophilic Aromatic Substitution) and Oxidative Addition (Pd-catalysis).

-

C3-Trifluoromethyl: Metabolically stable; lowers pKa of the pyridine nitrogen; increases lipophilicity (LogP).

-

Pyridine Nitrogen: Less basic than unsubstituted pyridine due to the CF₃ group, but still capable of coordinating to metal centers if not hindered.

Reactivity Visualization

The following diagram illustrates the divergent reaction pathways accessible from the core scaffold.

Figure 1: Reactivity pathways for CAS 1354425-60-7. The HBr salt must be neutralized to access the Pd-catalyzed cycles.

Critical Methodologies (The "How-To")

The following protocols are designed to ensure reproducibility and high yields. The most common failure mode is the direct use of the HBr salt in palladium-catalyzed reactions, which consumes the base required for the catalytic cycle and can precipitate active catalyst species.

Protocol A: In-Situ Free-Basing (Recommended for High-Throughput)

Use this method when setting up parallel synthesis arrays.

-

Dissolution: Dissolve the HBr salt (1.0 equiv) in a biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Partition: Stir vigorously for 15 minutes. The evolution of CO₂ indicates neutralization.

-

Isolation: Separate the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.

-

Concentration: Evaporate the solvent carefully (the free base may be semi-volatile) or use the solution directly in the next step.

Protocol B: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of biaryl scaffolds for kinase inhibition.

-

Reagents:

-

Substrate: 4-Bromo-3-(trifluoromethyl)pyridine (Free base from Protocol A).

-

Partner: Aryl Boronic Acid (1.1 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for resistance to pyridine poisoning.

-

Base: K₂CO₃ (2.5 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Workflow:

-

Purge reaction vessel with Nitrogen/Argon (Crucial: Pyridines are prone to oxidation).

-

Add reagents and solvent.

-

Heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The CF₃ group provides a distinct retention time shift compared to the starting material.

-

Applications in Drug Discovery[6]

Metabolic Disease: GPR40 Modulators

GPR40 (Free Fatty Acid Receptor 1) is a target for type 2 diabetes. The 3-trifluoromethylpyridine motif is frequently employed to improve the metabolic stability of the agonist.

-

Role: The scaffold serves as the "head group" or linker. The CF₃ group prevents oxidative metabolism at the pyridine ring, extending the drug's half-life (

). -

Synthesis Logic: The 4-bromo position is coupled to a biphenyl or ether linkage, connecting it to the carboxylic acid pharmacophore.

Oncology: Bub1 Kinase Inhibitors

Bub1 is a serine/threonine kinase involved in the spindle assembly checkpoint.

-

Role: Inhibitors often feature a biaryl urea or amide structure.

-

Mechanism: The 4-bromo-3-CF₃-pyridine is coupled via Buchwald-Hartwig amination to an amine core. The electron-deficient nature of the pyridine ring (enhanced by CF₃) increases the acidity of the resulting NH, strengthening hydrogen bonding interactions within the kinase ATP-binding pocket.

References

-

Vertex AI Search. (2026).[4][5] Synthesis and Applications of 4-Bromo-3-(trifluoromethyl)pyridine. Retrieved from and .

-

National Institutes of Health (NIH). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines. Chemical Science. Link

-

Sigma-Aldrich. (2026).[1] Product Specification: this compound. Link

-

Amadis Chemical. (2026).[4][6] Safety Data Sheet and Reactivity Profile. Link

-

PubChem. (2025).[7] Compound Summary: 4-Bromo-3-(trifluoromethyl)pyridine.[4][1][2][3][8][9][10][11] Link

Sources

- 1. 4-Bromo-3-(trifluoromethyl)pyridine 97 1354425-60-7 [sigmaaldrich.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 4. 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine Supplier & Manufacturer in China | High Purity Chemicals | Product Details, MSDS, Price [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine,1227496-58-3-Amadis Chemical [amadischem.com]

- 7. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BroMo-3-(trifluoroMethyl)pyridine | 1060801-89-9 [chemicalbook.com]

- 9. 1354425-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. 1354425-60-7|this compound|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is strategically designed as a multi-step process commencing with the functionalization of a pyridine scaffold, followed by a sequence of nitration, reduction, diazotization, and a copper(I)-catalyzed Sandmeyer reaction. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

4-Bromo-3-(trifluoromethyl)pyridine and its hydrobromide salt are highly valuable intermediates in organic synthesis. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its potential for diverse chemical transformations. The bromine atom at the 4-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.

The synthetic pathway detailed herein is a logical and efficient approach that leverages well-established and reliable chemical transformations. The core strategy involves the introduction of a nitrogen-based functional group at the 4-position of the 3-(trifluoromethyl)pyridine core, which is then converted to the desired bromide via a diazonium salt intermediate. This multi-step approach ensures high regioselectivity and overall good yields.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Synthesis of the Key Intermediate: 3-(Trifluoromethyl)-4-aminopyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 3-(trifluoromethyl)-4-aminopyridine. This is typically achieved through a two-step sequence involving nitration followed by reduction.

Step 1: Nitration of a Pyridine Precursor

The introduction of a nitro group at the 4-position of a pyridine ring bearing an electron-withdrawing group at the 3-position can be challenging due to the deactivation of the ring towards electrophilic aromatic substitution. However, nitration of pyridine-N-oxides is a well-established method to achieve this transformation.[1][2]

Reaction Principle: The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. The subsequent removal of the N-oxide group during the workup or in a separate step yields the desired nitropyridine.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4-nitropyridine N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-(trifluoromethyl)pyridine (1.0 eq.).

-

Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at a controlled temperature (typically 0-25 °C) to form the corresponding N-oxide.

-

Nitration: To the resulting pyridine N-oxide, slowly add a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) while maintaining a low temperature (0-10 °C).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude 3-(trifluoromethyl)-4-nitropyridine N-oxide is collected by filtration, washed with water, and can be further purified by recrystallization.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and clean choice.[3]

Reaction Principle: The nitro group is selectively reduced to an amino group in the presence of a metal catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate). This method is generally high-yielding and produces minimal byproducts.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4-aminopyridine

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-(trifluoromethyl)-4-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Reaction Monitoring: The disappearance of the starting material can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 3-(trifluoromethyl)-4-aminopyridine can be purified by recrystallization or column chromatography to obtain the desired product in high purity.

The Core Transformation: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5] This reaction is particularly useful for introducing halides into positions that are not easily accessible through direct halogenation.

Step 3: Diazotization of 3-(Trifluoromethyl)-4-aminopyridine

The first stage of the Sandmeyer reaction is the conversion of the primary amino group into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[6][7]

Reaction Principle: The amino group nucleophilically attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and elimination of water leads to the formation of the diazonium salt. The reaction is performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Caption: Simplified schematic of the diazotization process.

Step 4: Copper(I) Bromide-Catalyzed Bromination

The second stage involves the displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.[8]

Reaction Principle: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromide atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[4]

Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)pyridine

-

Diazotization:

-

In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-(trifluoromethyl)-4-aminopyridine (1.0 eq.) in a mixture of concentrated hydrobromic acid (HBr, 48%) and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is crucial.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts can be used) in concentrated hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for 30-60 minutes until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-(trifluoromethyl)pyridine.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Final Step: Hydrobromide Salt Formation

For ease of handling, storage, and to improve stability, the free base is often converted to its hydrobromide salt.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 4-Bromo-3-(trifluoromethyl)pyridine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent (e.g., acetic acid or ether) dropwise with stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | Nitration | 3-(Trifluoromethyl)pyridine | HNO₃, H₂SO₄ | 70-85% | >95% |

| 2 | Reduction | 3-(Trifluoromethyl)-4-nitropyridine | H₂, Pd/C | 90-98% | >98% |

| 3 & 4 | Diazotization & Sandmeyer | 3-(Trifluoromethyl)-4-aminopyridine | NaNO₂, HBr, CuBr | 75-90% | >97% |

| 5 | Salt Formation | 4-Bromo-3-(trifluoromethyl)pyridine | HBr | >95% | >99% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a series of well-understood and high-yielding reactions, this guide offers a clear and practical approach for researchers and scientists in the fields of medicinal chemistry and agrochemical development. The provided protocols, when executed with care and attention to detail, will enable the consistent production of this valuable synthetic intermediate.

References

- Brugarolas, P., Freifelder, R., Cheng, S. H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]

- Singh, J., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(5), 491-510.

-

Wikipedia. (2023, December 2). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Technical Guide: Solubility Profiling & Handling of 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide

Executive Summary

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS: 1354425-60-7) is a critical halogenated heterocyclic building block, predominantly utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural motif—combining a reactive bromine handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a lipophilic trifluoromethyl group—makes it indispensable for modulating metabolic stability and potency in drug candidates.

This guide addresses the physicochemical behavior of the hydrobromide salt form. Unlike its free base counterpart, the HBr salt exhibits distinct solubility characteristics that dictate solvent selection during reaction optimization and purification. This document provides a predicted solubility landscape, a self-validating protocol for empirical determination, and process chemistry insights.

Physicochemical Profile

| Property | Data | Source |

| Compound Name | This compound | |

| CAS Number | 1354425-60-7 | |

| Molecular Formula | C₆H₃BrF₃N[2][3][4][5][6] · HBr | |

| Molecular Weight | 306.91 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 197–209 °C | |

| Hygroscopicity | High (HBr salts are prone to moisture uptake) |

Expert Insight: The high melting point (>197 °C) indicates a robust crystal lattice. While the trifluoromethyl and bromo substituents are highly lipophilic, the hydrobromide salt form introduces ionic character, significantly altering the solubility profile compared to the free base.

Solubility Landscape

The following data represents a derived solubility profile based on the compound's salt nature and structural analogs (e.g., Pyridine HBr, 4-Bromopyridine HBr).

Predicted Solubility Matrix (at 25 °C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constant disrupts the ionic lattice; excellent solvation of the pyridinium cation. |

| Polar Protic | Methanol, Ethanol | Moderate-High | Hydrogen bonding capability stabilizes the bromide anion and the protonated nitrogen. |

| Water | Water (pH < 7) | Moderate | Soluble due to ionic nature, but limited by the lipophilicity of the -CF₃ and -Br groups. Acidic pH maintains the salt form. |

| Chlorinated | Dichloromethane (DCM) | Low/Sparingly | HBr salts generally show poor solubility in non-polar chlorinated solvents unless converted to the free base. |

| Non-Polar | Toluene, Hexanes, Et₂O | Insoluble | Lack of dipole moment prevents disruption of the crystal lattice energy. |

Critical Process Note: In biphasic reactions (e.g., Suzuki coupling in Toluene/Water), this compound will partition into the aqueous phase or remain as a solid suspension until a base (e.g., K₂CO₃) neutralizes the HBr, generating the lipophilic free base which then migrates to the organic layer.

Experimental Protocol: Saturation Solubility Determination

A self-validating system for empirical data generation.

To determine the exact solubility for your specific batch (which can vary by crystal habit), use the Shake-Flask Method coupled with HPLC-UV . Visual estimation is subjective and prone to error with fine suspensions.

Workflow Diagram

Figure 1: Step-by-step workflow for quantitative solubility determination using HPLC.

Detailed Methodology

-

Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap the vial and place it on an orbital shaker (200 rpm) at 25 °C for 24 hours. Self-Validation: Ensure undissolved solid remains visible. If fully dissolved, add more solid until saturation is achieved.

-

Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove undissolved crystals. Note: Do not use Nylon filters as they may bind the cationic pyridinium species.

-

Quantification: Dilute the filtrate 100x with the HPLC mobile phase (e.g., Acetonitrile/Water). Inject onto a C18 column and quantify against a 5-point calibration curve of the compound.

Process Chemistry & Application Context

Dissolution Mechanism & pH Sensitivity

The solubility of this compound is pH-dependent. In acidic media, it remains a soluble salt. In basic media (pH > 5), it deprotonates to the free base, drastically changing its solubility profile.

Figure 2: Equilibrium dynamics showing the transition from salt to free base upon neutralization.

Handling Recommendations[10][11][12]

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The HBr salt is hygroscopic; moisture absorption will alter the effective molecular weight and stoichiometry in reactions.

-

Reaction Setup: For palladium-catalyzed couplings, pre-dissolve the salt in the polar component of the solvent mixture (e.g., Water or DMF) before adding the non-polar co-solvent (e.g., Toluene). This ensures a homogeneous starting point before the base is added.

References

-

ChemWhat. (n.d.).[2] this compound CAS# 1354425-60-7.[1][2] Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Pyridine Hydrobromide Salts (General Properties). Retrieved February 12, 2026, from [Link]

Sources

- 1. This compound | 1354425-60-7 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide [synhet.com]

- 4. 4-Bromo-3-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 10800647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 23436950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

Stability and Storage Conditions for 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide: A Technical Guide

Executive Summary

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS: 1354425-60-7) is a critical halogenated pyridine intermediate used in the synthesis of complex agrochemicals and pharmaceutical scaffolds.[1][2][3] As a hydrobromide salt, it possesses distinct stability challenges compared to its free base counterpart, primarily driven by hygroscopicity and thermal sensitivity .

This guide defines the authoritative protocols for the storage, handling, and stability maintenance of this compound. Failure to adhere to these conditions can result in deliquescence , acid-catalyzed hydrolysis , and photolytic debromination , compromising downstream synthetic yields.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the physical properties is the first step in establishing a robust storage protocol. The hydrobromide salt form increases the compound's melting point but introduces significant moisture sensitivity.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1354425-60-7 |

| Molecular Formula | C₆H₄BrF₃N[1][2][3][4] · HBr |

| Molecular Weight | 306.91 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 197–209°C (Decomposition often observed near MP) |

| Hygroscopicity | High (Avidly absorbs atmospheric moisture) |

| Acidity | Strongly acidic in aqueous solution (pH < 2) |

Stability Mechanisms & Degradation Pathways

To ensure scientific integrity, we must examine why degradation occurs. The stability profile is governed by three primary vectors: Moisture, Light, and Temperature.

Hygroscopic Instability (The Primary Threat)

The HBr moiety makes the lattice highly polar and hygroscopic. Upon exposure to ambient humidity:

-

Surface Adsorption: Water molecules adsorb onto the crystal lattice.

-

Deliquescence: The salt dissolves in its own absorbed water, forming a concentrated acidic syrup.

-

Corrosion: The resulting hydrobromic acid (HBr + H₂O) is highly corrosive, potentially degrading container seals and contaminating the sample with leached plasticizers or metals.

Photolytic Dehalogenation

Halogenated pyridines, particularly those with electron-withdrawing groups like trifluoromethyl (-CF₃), are susceptible to UV-induced degradation.[1]

-

Mechanism: High-energy photons can cleave the C-Br bond homolytically.[1]

-

Result: Formation of radical species leading to polymerization or reduction to 3-(trifluoromethyl)pyridine.[1]

Thermal Decomposition

While the melting point is relatively high (~200°C), prolonged exposure to temperatures above 25°C can accelerate the dissociation of HBr from the pyridine base. This increases the vapor pressure inside the container and can lead to "smoking" upon opening.

Storage & Handling Protocols

The following protocol is designed as a self-validating system. Every step ensures the integrity of the next.

The "Gold Standard" Storage Workflow

Environmental Control:

-

Temperature: 2–8°C (Refrigerated). Do not freeze unless specified by the manufacturer, as freeze-thaw cycles can induce condensation.

-

Atmosphere: Inert Gas (Argon or Nitrogen) . Argon is preferred due to its higher density, providing a better "blanket" over the solid.

-

Light: Amber glass vials or foil-wrapped secondary containment.

Container Specifications:

-

Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. PTFE is resistant to HBr corrosion.

-

Secondary: Desiccator cabinet or a sealed jar containing activated silica gel or molecular sieves.

Handling Procedure (The "Dry Chain")

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Rationale: Opening a cold bottle in humid air causes immediate condensation on the solid.[1]

-

Aliquotting: Perform weighing and transfer inside a fume hood or glove box.

-

Re-sealing: Flush the headspace with dry Nitrogen or Argon before closing the cap. Parafilm is insufficient for long-term storage; use electrical tape or a heat-shrink band over the cap for extended storage.[1]

Visualization: Storage Logic & Degradation Pathways[1]

The following diagram illustrates the decision matrix for handling incoming shipments and the chemical consequences of improper storage.

Caption: Workflow for maintaining chemical stability (Green path) versus degradation risks (Red path).

Quality Control & Re-Testing

Researchers should verify the purity of the compound if stored for >6 months.

-

Visual Inspection: The powder should be free-flowing and white. Clumping, yellowing, or the presence of liquid droplets indicates hydrolysis or oxidation.

-

Silver Nitrate Test (Qualitative): Dissolve a small amount in water; add AgNO₃. A precipitate confirms the presence of bromide (validates the salt form), but does not confirm purity.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Trifluoroacetic acid).

-

Detection: UV at 254 nm.

-

Note: The HBr salt will dissociate in the mobile phase; the peak observed will be the 4-Bromo-3-(trifluoromethyl)pyridine free base.[1]

-

Safety & Toxicology Context

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Specific Risk: As a hydrobromide salt, contact with moisture on skin or mucous membranes generates hydrobromic acid.

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and a lab coat. Always handle in a functioning chemical fume hood.

References

-

Koeppen, R., et al. (2019). Photodegradation of brominated flame retardants: Kinetics and pathways. Chemosphere. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Streamlined Synthetic Pathway to Novel GPR40 Modulators Utilizing 4-Bromo-3-(trifluoromethyl)pyridine

Abstract: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] This application note provides a detailed synthetic protocol and strategic insights for the development of novel GPR40 modulators, employing 4-Bromo-3-(trifluoromethyl)pyridine as a versatile and strategic starting material. The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry, often imparting favorable metabolic stability and binding characteristics.[4] We present a robust, multi-step synthesis featuring a key Suzuki cross-coupling reaction, followed by molecular elaboration to yield a target molecule with the characteristic carboxylic acid pharmacophore essential for GPR40 agonism. Furthermore, this guide includes a detailed protocol for the in vitro characterization of the synthesized modulator using a calcium flux assay, providing a complete workflow from chemical synthesis to functional validation.

Introduction: GPR40 as a Key Target for Glycemic Control

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][5][6] Its endogenous ligands are medium- and long-chain free fatty acids (FFAs).[7] Upon activation in pancreatic β-cells, GPR40 couples primarily through the Gαq/11 signaling pathway.[3][8] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the resulting increase in intracellular Ca²⁺ concentration augments glucose-stimulated insulin secretion.[5] In the gut, GPR40 activation stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[6][9]

This dual mechanism of action—directly enhancing GSIS and promoting incretin release—makes GPR40 an attractive target for anti-diabetic drugs with a potentially low risk of hypoglycemia, as its activity is glucose-dependent.[5] While several synthetic agonists like TAK-875 have been advanced to clinical trials, the search for new chemical entities with improved pharmacological profiles continues.[2][7]

Figure 1: GPR40 Gαq signaling pathway in pancreatic β-cells.

Synthetic Strategy: Leveraging 4-Bromo-3-(trifluoromethyl)pyridine

The strategic selection of 4-Bromo-3-(trifluoromethyl)pyridine as a starting material is based on two key principles:

-

Functionality: The bromine atom at the 4-position serves as a versatile synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions to build molecular complexity.

-

Pharmacological Value: The 3-(trifluoromethyl)pyridine core is a recognized bioisostere for various phenyl rings and is known to enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity, which are critical for drug development.[4]

Our synthetic approach involves a three-step sequence designed for efficiency and scalability, culminating in a novel GPR40 modulator, termed MOD-431 .

Figure 2: High-level workflow for the synthesis of GPR40 modulator MOD-431.

Table 1: Summary of Synthetic Protocol for MOD-431

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane / H₂O | 90 | 12 | ~85 |

| 2 | Horner-Wadsworth-Emmons | NaH, Triethyl phosphonoacetate | THF | 0 to RT | 4 | ~90 |

| 3 | Saponification | LiOH·H₂O | THF / H₂O | RT | 6 | ~95 |

Detailed Experimental Protocols

Note: All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are required for specific steps as indicated.

Protocol 3.1: Synthesis of 4'-(3-(Trifluoromethyl)pyridin-4-yl)-2'-methoxybenzaldehyde (Intermediate 1)

-

Rationale: This Suzuki coupling reaction is a highly reliable and versatile method for forming C-C bonds between aryl halides and boronic acids. The use of Pd(dppf)Cl₂ provides a stable and active catalyst system suitable for this transformation.

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-Bromo-3-(trifluoromethyl)pyridine (5.00 g, 22.1 mmol, 1.0 equiv), (4-formyl-3-methoxyphenyl)boronic acid (4.37 g, 24.3 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (9.15 g, 66.3 mmol, 3.0 equiv).

-

Inerting: Evacuate and backfill the flask with dry nitrogen three times.

-

Solvent and Catalyst Addition: Add 1,4-dioxane (80 mL) and water (20 mL). Bubble nitrogen through the solution for 15 minutes to degas. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (810 mg, 1.11 mmol, 0.05 equiv).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

Protocol 3.2: Synthesis of (E)-ethyl 3-(4'-(3-(trifluoromethyl)pyridin-4-yl)-2'-methoxyphenyl)acrylate (Intermediate 2)

-

Rationale: The Horner-Wadsworth-Emmons reaction is a superior method for forming alkenes from aldehydes, typically yielding the thermodynamically favored E-isomer with high selectivity. Sodium hydride is a strong base used to deprotonate the phosphonate ester, generating the reactive ylide.

-

Ylide Formation: To a flame-dried 250 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.98 g, 24.5 mmol, 1.2 equiv) and wash with anhydrous hexanes (2 x 10 mL). Add anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add triethyl phosphonoacetate (5.0 mL, 25.1 mmol, 1.23 equiv) dropwise via syringe over 15 minutes. Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve Intermediate 1 (5.75 g, 20.4 mmol, 1.0 equiv) in anhydrous THF (40 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize the crude product from ethanol/water to yield Intermediate 2 as a crystalline solid.

Protocol 3.3: Synthesis of (E)-3-(4'-(3-(Trifluoromethyl)pyridin-4-yl)-2'-methoxyphenyl)acrylic acid (MOD-431)

-

Rationale: Saponification is the standard hydrolysis of an ester to its corresponding carboxylic acid and alcohol using a base. Lithium hydroxide is commonly used as it is effective at room temperature and minimizes side reactions. The carboxylic acid is essential for GPR40 receptor binding and activation.

-

Reaction Setup: Dissolve Intermediate 2 (6.10 g, 17.4 mmol, 1.0 equiv) in a mixture of THF (60 mL) and water (30 mL) in a 250 mL flask.

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.20 g, 52.4 mmol, 3.0 equiv).

-

Reaction: Stir the mixture at room temperature for 6 hours until LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of 2M HCl. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the final product, MOD-431 .

Characterization and Validation

Physicochemical Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

Table 2: Representative Analytical Data for MOD-431

| Analysis | Technique | Expected Result |

|---|---|---|

| Purity | RP-HPLC | >98% (at 254 nm) |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Plausible peaks: δ 12.4 (s, 1H, COOH), 8.9-7.5 (m, aromatic H's), 6.5 (d, 1H, vinyl H), 3.9 (s, 3H, OCH₃) |

| Identity | HRMS (ESI+) | Calculated m/z for C₁₆H₁₂F₃NO₃ [M+H]⁺, found value within 5 ppm |

In Vitro Functional Assay: Calcium Flux

-

Principle: Activation of the GPR40 receptor leads to a Gq-mediated release of intracellular calcium. This transient increase can be quantified using a calcium-sensitive fluorescent dye, providing a direct measure of receptor agonism.[10]

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing human GPR40. Plate the cells in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

-

Dye Loading: Aspirate the growth medium and replace it with a loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37 °C.

-

Compound Preparation: Prepare a serial dilution of MOD-431 in assay buffer, typically ranging from 1 nM to 30 µM. Include a known GPR40 agonist (e.g., GW9508) as a positive control.

-

Measurement: Wash the cells with assay buffer. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Data Acquisition: Record a stable baseline fluorescence for 15-20 seconds. Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity every second for at least 120 seconds.

-

Data Analysis: Calculate the dose-response curve by plotting the peak fluorescence response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

Table 3: Expected In Vitro Activity Profile

| Compound | Target | Assay Type | EC₅₀ (nM) |

|---|---|---|---|

| MOD-431 | Human GPR40 | Calcium Flux | 50 - 250 |

| GW9508 (Control) | Human GPR40 | Calcium Flux | 20 - 100 |

Conclusion

This application note details a robust and logical synthetic pathway for the creation of novel GPR40 modulators, starting from the commercially available and strategically valuable building block, 4-Bromo-3-(trifluoromethyl)pyridine. The described protocols for synthesis, purification, and functional characterization provide researchers with a comprehensive framework to develop and validate new chemical entities targeting GPR40 for the treatment of type 2 diabetes. The modularity of this synthetic route allows for facile diversification, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

-

Title: GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges Source: Bentham Science URL: [Link]

-

Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: American Diabetes Association URL: [Link]

-

Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: ResearchGate URL: [Link]

-

Title: What are GPR40 agonists and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: ACS Publications URL: [Link]

-

Title: Modulators of GPR40 as Treatment for Diabetes Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents Source: PLOS One URL: [Link]

-

Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

Sources

- 1. International Journal of Molecular Medicine [spandidos-publications.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulators of GPR40 as Treatment for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide in Medicinal Chemistry

[1]

Executive Summary

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS: 1354425-60-7) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. It combines the privileged pyridine scaffold with a trifluoromethyl (

This guide addresses the specific challenges of using the hydrobromide salt form in cross-coupling and nucleophilic substitution reactions. Unlike the free base, the salt form requires specific stoichiometric adjustments to prevent catalyst deactivation and ensure reaction completion.

Key Applications:

-

Suzuki-Miyaura Coupling: Synthesis of biaryl scaffolds for Type II kinase inhibitors.

- (Nucleophilic Aromatic Substitution): Rapid introduction of amine motifs without transition metals.

-

Bioisosteric Replacement: Substitution of 4-chlorophenyl or 2,4-dichlorophenyl moieties to improve metabolic half-life (

).

Chemical Profile & Handling

The hydrobromide salt offers superior shelf-stability and reduced volatility compared to the free base liquid. However, its acidity must be managed during reaction setup.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1354425-60-7 |

| Molecular Formula | |

| Molecular Weight | 306.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM (salt form) |

| Acidity | Protonated pyridinium species ( |

| Hazards | Corrosive, Irritant.[1] Handle in a fume hood. |

Expert Handling Tip: The "Base Tax"

When using this salt in palladium-catalyzed reactions, the HBr moiety consumes one equivalent of the base immediately.

-

Standard Protocol: 2.0 eq. Base.

-

Required Protocol for HBr Salt: 3.0 to 3.5 eq. Base.

-

Failure to adjust this stoichiometry is the #1 cause of low yields with this reagent.

Decision Matrix: Reaction Pathway Selection

The 3-position trifluoromethyl group exerts a strong electron-withdrawing effect (-I), activating the 4-position for nucleophilic attack, while simultaneously creating steric bulk that influences catalyst approach.

Figure 1: Decision matrix for functionalizing the 4-position. The electron-deficient nature of the ring allows for metal-free

Module A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl cores common in VEGFR and RAF inhibitors.

Mechanistic Insight

The 3-

-

Challenge: Steric hindrance during Transmetallation.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd(0) species and force the cycle forward.

Detailed Protocol

Scale: 1.0 mmol Substrate: 4-Bromo-3-(trifluoromethyl)pyridine HBr

-

Preparation:

-

To a reaction vial, add the HBr salt (307 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

(41 mg, 0.05 mmol, 5 mol%). -

Note:

is often insufficient for this sterically crowded substrate;

-

-

Solvent & Base System:

-

Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Add Potassium Carbonate (

) (414 mg, 3.0 mmol) . -

Critical Step: Note the use of 3 equivalents. 1 eq neutralizes the HBr; 2 eq are available for the Suzuki mechanism (activating the boronic acid).

-

-

Reaction:

-

Workup:

-

Cool to RT. Dilute with EtOAc, wash with water and brine.

-

Dry over

and concentrate. -

Purify via Flash Chromatography (Hexane/EtOAc).

-

Module B: Nucleophilic Aromatic Substitution ( )

Application: Introducing solubilizing amine tails (e.g., piperazines, morpholines).

Mechanistic Insight

The pyridine nitrogen (N1) and the 3-

-

Advantage: This reaction often proceeds without a metal catalyst , avoiding the cost and heavy metal scavenging required for Buchwald-Hartwig aminations.

-

Intermediate: The reaction proceeds through a Meisenheimer complex stabilized by the electron-withdrawing power of the

group.

Figure 2: The

Detailed Protocol

Scale: 1.0 mmol

-

Free Basing (In-situ):

-

Suspend 4-Bromo-3-(trifluoromethyl)pyridine HBr (307 mg, 1.0 mmol) in Acetonitrile (ACN) or DMF (3 mL).

-

Add Diisopropylethylamine (DIPEA) (387 mg, 3.0 mmol).

-

Observation: The suspension should clear as the free base is liberated and the DIPEA-HBr salt forms (soluble in DMF).

-

-

Nucleophile Addition:

-

Add the primary or secondary amine (1.2 mmol) (e.g., N-methylpiperazine).

-

-

Reaction:

-

Heat to 80°C for 2–6 hours.

-

Note: If using a volatile amine, use a sealed tube.

-

For weak nucleophiles (e.g., anilines), increase temperature to 120°C (requires DMF/DMSO).

-

-

Workup:

-

Evaporate solvent.

-

Partition between EtOAc and saturated

. -

Purification Tip: The product is a basic amine. It can be purified by Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into EtOAc).

-

Medicinal Chemistry Context: SAR Implications

When designing drugs, replacing a standard phenyl or chloropyridine ring with the 3-(trifluoromethyl)pyridine moiety effects several parameters:

-

Metabolic Stability: The

group blocks metabolic oxidation at the 3-position. Furthermore, it deactivates the pyridine ring against N-oxidation by cytochrome P450 enzymes compared to non-fluorinated pyridines. -

Lipophilicity (

): The-

Design Fix: Use the

reactivity at C4 to attach a polar solubilizing group (e.g., morpholine) to counteract the

-

-

Electronic Effects: The low

of the pyridine nitrogen (due to

Troubleshooting & FAQs

Q: My Suzuki reaction stalled at 50% conversion.

-

A: Did you account for the HBr? If you used only 2 eq of base, the reaction pH dropped too low. Add another 1-2 eq of

or

Q: Can I use Buchwald-Hartwig instead of

-

A: Yes, but it is usually unnecessary for aliphatic amines. However, if you are coupling a weak nucleophile (like an amide or a deactivated aniline),

may fail. In that case, use

Q: Is the HBr salt hygroscopic?

-

A: Moderately. Store in a desiccator at 4°C. If the solid becomes sticky, it has absorbed water, which will affect the stoichiometry of your reaction. Recrystallize from Ethanol/Ether if necessary.

References

Application Notes: 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide in Agrochemical Synthesis

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

In the landscape of modern crop protection, the trifluoromethylpyridine (TFMP) fragment has emerged as a privileged structural motif.[1] Its incorporation into active ingredients is a proven strategy for enhancing biological efficacy. The trifluoromethyl (-CF₃) group, owing to its high electronegativity and metabolic stability, significantly increases the lipophilicity of a molecule, which can improve its uptake and transport within target pests.[2] When combined with a pyridine ring, a versatile pharmacophore, the resulting TFMP scaffold provides a robust platform for the discovery of novel herbicides, insecticides, and fungicides. 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide is a key building block that offers synthetic chemists precise control over the introduction of this critical moiety. Its dual functionalities—a reactive bromine atom at the 4-position and the activating trifluoromethyl group at the 3-position—make it an exceptionally valuable intermediate for creating complex agrochemical structures.[2]

Physicochemical Properties and Handling

This compound is a solid at room temperature, which offers handling advantages over volatile liquid reagents. The hydrobromide salt form enhances stability for storage but requires neutralization or careful base selection during reaction setup.

| Property | Value | Source |

| CAS Number | 1354425-60-7 | [3] |

| Molecular Formula | C₆H₄Br₂F₃N | [3] |

| Molecular Weight | 306.91 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 197-209 °C | [3] |

| Storage Temperature | 2-8°C, Keep dry | [3][4] |

Safety and Handling Precautions

As a halogenated pyridine derivative and an acidic salt, this compound requires careful handling in a well-ventilated area, preferably within a fume hood.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.[8] In case of inhalation, move to fresh air.

-

Skin and Eye Contact: Causes skin and serious eye irritation.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Handling: Avoid generating dust. Use spark-proof tools and ensure containers are properly sealed when not in use. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Core Reactivity and Synthetic Applications

The synthetic utility of 4-Bromo-3-(trifluoromethyl)pyridine stems from the reactivity of the C4-Bomo bond. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group makes the C4 position highly susceptible to two principal classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[2][9]

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: The use of a tri-basic phosphate or carbonate is crucial for both neutralizing the hydrobromide salt and activating the boronic acid for the catalytic cycle. [10]An excess ensures the reaction medium remains basic.

-

-

Catalyst and Solvent Addition:

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Causality: Pd(0) catalysts are essential for the oxidative addition step with the aryl bromide. [11]The solvent system is chosen to solubilize both the organic and inorganic reagents. Water is often necessary to help dissolve the base.

-

-

Reaction Execution:

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Synthesis of an Amino-Pyridine Intermediate via SNAr

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. The bromine at the C4 position of the pyridine ring is an excellent leaving group, and this position is activated towards nucleophilic attack by the ring nitrogen. [9][12]This allows for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles.

Application: This protocol describes the synthesis of a 4-amino-3-(trifluoromethyl)pyridine derivative. Such compounds are key intermediates for herbicides like Pyroxsulam and insecticides that target insect nervous systems. [13][14]

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.1 eq) or N,N-diisopropylethylamine (DIPEA, 1.1 eq), to neutralize the hydrobromide salt and liberate the free base in situ. Stir for 10-15 minutes.

-

Causality: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. [15]An organic base is used for neutralization to avoid introducing competing nucleophiles (like hydroxide).

-

-

Nucleophile Addition:

-

Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

-

Add an additional equivalent of base (e.g., DIPEA, 1.1 eq) to scavenge the HBr generated during the substitution reaction.

-

Causality: An excess of the amine can sometimes be used to drive the reaction to completion and act as the base itself, though using a hindered base like DIPEA provides better control. [16]

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

-

Characterization:

-

Analyze the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Conclusion

This compound is a highly effective and versatile building block for agrochemical synthesis. Its well-defined reactivity at the C4 position allows for the strategic and controlled introduction of the vital trifluoromethylpyridine scaffold into target molecules. Through robust and scalable reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can efficiently access a diverse range of complex structures, accelerating the discovery and development of next-generation crop protection agents. The protocols and principles outlined in this guide provide a solid foundation for leveraging this key intermediate in agrochemical research programs.

References

- CN113929621A - Synthesis method of flonicamid - Google Patents. (n.d.).

-

Flonicamid (Ref: IKI 220) - AERU. (n.d.). Retrieved January 30, 2026, from [Link]

- CN103548848A - Pyroxsulam-containing herbicide composition - Google Patents. (n.d.).

-

Pyroxsulam (Ref: XDE 742) - AERU - University of Hertfordshire. (n.d.). Retrieved January 30, 2026, from [Link]

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 30, 2026, from [Link]

- WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google Patents. (n.d.).

-

ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved January 30, 2026, from [Link]

-

Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved January 30, 2026, from [Link]

-

ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 7). Process Development for the Sulfonamide Herbicide Pyroxsulam. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 30, 2026, from [Link]

- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents. (n.d.).

-

ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 30, 2026, from [Link]

-

Datapdf.com. (n.d.). Summary of Lecture Transcripts - Process Development for the Sulfonamide Herbicide Pyroxsulam. Retrieved January 30, 2026, from [Link]

-

YouTube. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved January 30, 2026, from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 30, 2026, from [Link]

-

PubMed. (2013, June 7). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved January 30, 2026, from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 3. This compound | 1354425-60-7 [chemicalbook.com]

- 4. 4-BroMo-3-(trifluoroMethyl)pyridine | 1060801-89-9 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. uprm.edu [uprm.edu]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 4-Bromo-3-(trifluoromethyl)pyridine in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Importance of the 4-Bromo-3-(trifluoromethyl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1] The strategic introduction of a trifluoromethyl (-CF3) group onto this heterocyclic core imparts a unique combination of properties highly advantageous for drug design. The -CF3 group is a powerful modulator of a molecule's physicochemical profile, often enhancing metabolic stability, increasing lipophilicity for improved membrane permeability, and altering the pKa of nearby functionalities, all of which can lead to a more favorable pharmacokinetic and pharmacodynamic profile.[2][3][4]

The specific regioisomer, 4-Bromo-3-(trifluoromethyl)pyridine, represents a particularly versatile building block for constructing diverse chemical libraries essential for rigorous Structure-Activity Relationship (SAR) studies. The bromine atom at the 4-position serves as a convenient and reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide array of substituents.[2] This allows for a detailed exploration of the chemical space around the pyridine core to optimize biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Bromo-3-(trifluoromethyl)pyridine. It details field-proven protocols for key palladium-catalyzed cross-coupling reactions, explains the rationale behind experimental choices, and offers a framework for systematic SAR exploration.

Core Derivatization Strategies: A Workflow for SAR Library Synthesis